molecular formula C5H5ClOS B2966893 (4-Chlorothiophen-3-yl)methanol CAS No. 1807212-33-4

(4-Chlorothiophen-3-yl)methanol

Cat. No.: B2966893
CAS No.: 1807212-33-4
M. Wt: 148.6
InChI Key: BMINNRXCTLTCFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Chlorothiophen-3-yl)methanol is an organic compound with the molecular formula C5H5ClOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of a chlorine atom at the 4-position and a hydroxymethyl group at the 3-position of the thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorothiophen-3-yl)methanol typically involves the chlorination of thiophene followed by the introduction of a hydroxymethyl group. One common method is the chlorination of thiophene using chlorine gas or a chlorinating agent such as sulfuryl chloride to obtain 4-chlorothiophene. This intermediate can then be subjected to a formylation reaction using formaldehyde and a base, followed by reduction to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

(4-Chlorothiophen-3-yl)methanol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding thiophene derivative using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Chlorothiophen-3-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Chlorothiophen-3-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes and receptors, modulating their activity. The hydroxymethyl group can form hydrogen bonds with active sites, while the chlorine atom can participate in halogen bonding, enhancing the compound’s binding affinity. The thiophene ring provides aromatic stability and can engage in π-π interactions with aromatic amino acids in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Chlorothiophen-3-yl)methanol is unique due to the presence of both a chlorine atom and a hydroxymethyl group on the thiophene ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(4-chlorothiophen-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClOS/c6-5-3-8-2-4(5)1-7/h2-3,7H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMINNRXCTLTCFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CS1)Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.